molecular formula C16H12N2OS B7481085 N-[4-(1,3-thiazol-2-yl)phenyl]benzamide

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide

カタログ番号 B7481085
分子量: 280.3 g/mol
InChIキー: SQSLKWRPZQAAGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells.

作用機序

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide works by blocking the activity of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the activation and proliferation of B-cells. By inhibiting BTK, N-[4-(1,3-thiazol-2-yl)phenyl]benzamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.

実験室実験の利点と制限

One of the main advantages of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. It has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies. However, one of the limitations of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the development of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide as a potential cancer therapy. One area of research is the identification of biomarkers that can predict response to treatment, which could help to personalize therapy and improve outcomes. Another area of research is the combination of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, there is ongoing research to develop more potent and selective BTK inhibitors, which could further improve the efficacy and safety of this class of drugs.
Conclusion:
In conclusion, N-[4-(1,3-thiazol-2-yl)phenyl]benzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its mechanism of action involves the inhibition of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells. While there are limitations to its use, such as its relatively short half-life, there are several future directions for the development of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide as a potential cancer therapy. With further research, N-[4-(1,3-thiazol-2-yl)phenyl]benzamide may offer a new treatment option for patients with B-cell malignancies and other types of cancer.

合成法

The synthesis of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromoaniline, followed by the coupling of the resulting intermediate with benzoyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of the product, making it suitable for large-scale production.

科学的研究の応用

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide has been extensively studied for its potential in treating various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of solid tumors such as ovarian cancer and triple-negative breast cancer.

特性

IUPAC Name

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-15(12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16-17-10-11-20-16/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSLKWRPZQAAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。